molecular formula C9H9NO B2823362 4-(Pyridin-2-yl)but-3-yn-1-ol CAS No. 395652-44-5

4-(Pyridin-2-yl)but-3-yn-1-ol

Cat. No. B2823362
M. Wt: 147.177
InChI Key: WYJPBKGKJJFGPR-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-yl)but-3-yn-1-ol” is a chemical compound with the CAS Number: 395652-44-5 and a molecular weight of 147.18 . Its IUPAC name is 4-(2-pyridinyl)-3-butyn-1-ol . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “4-(Pyridin-2-yl)but-3-yn-1-ol” is 1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Pyridin-2-yl)but-3-yn-1-ol” are not available, it’s important to note that its structure suggests potential reactivity. For instance, the presence of the pyridinyl group and the but-3-yn-1-ol group could make it a participant in various organic reactions .


Physical And Chemical Properties Analysis

“4-(Pyridin-2-yl)but-3-yn-1-ol” is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

OLEDs and Photophysical Properties

  • Use in Organic Light-Emitting Diodes (OLEDs) : 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives are utilized in the synthesis of heteroleptic Ir(III) metal complexes. These complexes exhibit photophysical properties suitable for application in organic light-emitting diodes (OLEDs), showing high quantum yields and significant emission wavelengths. This includes the application toward high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

  • Mechanoluminescence in OLEDs : Studies also indicate the potential for mechanoluminescence when incorporated in OLEDs. Certain complexes derived from 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives demonstrate concentration-dependent photoluminescence, which can be crucial for the development of efficient OLEDs with stable chromaticity (Huang et al., 2013).

Coordination Chemistry and Crystal Structures

  • Complex Synthesis and Crystallography : Derivatives of 4-(Pyridin-2-yl)but-3-yn-1-ol are employed in the synthesis of various coordination polymers and molecular complexes. These compounds exhibit diverse architectures, demonstrating the versatile coordination abilities of pyridine-substituted ligands. This includes studies on the structural characterization of these compounds, aiding in understanding their crystalline and molecular structure (Du et al., 2016).

  • Hydrogen Bonding and Network Formation : Compounds containing 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives form complex network structures via hydrogen bonding. This is critical in the study of molecular packing and intermolecular interactions, which play significant roles in determining the physical and chemical properties of these compounds (Rizk et al., 2005).

Enzymatic and Chemical Reactions

  • Kinetic Resolution of Alcohols : These compounds are also subjects in the study of enzymatic kinetic resolution. This involves the use of recombinant carboxyl esterases for the resolution of tertiary alcohols containing nitrogen substituents, demonstrating the significance of 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives in synthetic organic chemistry (Nguyen et al., 2010).

  • Stable Hemiaminals Synthesis : Recent research has shown the synthesis of stable hemiaminals from axially chiral pyridine compounds, where 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives play a crucial role. This is important in understanding the stability and reactivity of such molecular structures (Tuncel et al., 2023).

Safety And Hazards

The safety information available indicates that “4-(Pyridin-2-yl)but-3-yn-1-ol” is classified under GHS07, with a signal word of "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

Future Directions

While specific future directions for “4-(Pyridin-2-yl)but-3-yn-1-ol” are not available, it’s worth noting that compounds with similar structures are being explored for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

4-pyridin-2-ylbut-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJPBKGKJJFGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)but-3-yn-1-ol

Synthesis routes and methods I

Procedure details

To a suspension of CuI (301 mg, 1.58 mmol) in TEA (40 mL) were added 2-bromopyridine (5 g, 31.6 mmol), followed by Pd2Cl2(PPh3)2 (1.11 g, 1.58 mmol) to give a yellow orange suspension. After cooling down to 0° C. under N2, 3-butyn-1-ol (2.28 g, 31.6 mmol) was added. The resulting reaction mixture turned black and it was stirred overnight at 70° C. The reaction mixture was quenched at 0° C. with water, TEA was removed under low pressure, and the organic layer was extracted 3× using DCM, washed with Ammonia, water, brine, dried over MgSO4, filtered and concentrated. The crude residue was purified over silicagel chromatography (prepacked 250 g silicagel column, DCM/MeOH: from 99/1 to 95/5 as eluent) to afford 3.60 g of 4-(pyridin-2-yl)but-3-yn-1-ol as a brown oil (Yield: 77%).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2Cl2(PPh3)2
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
301 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a dry reaction tube containing in suspension iodide copper (38 mg, 0.2 mmol) and triethylamine (11 mL, 80 mmol), were added 2-bromopyridine (632 mg, 4 mmol) and Pd(PPh3)2Cl2 (140 mg, 0.2 mmol). A yellow suspension is obtained and after a few minutes of stirring at room temperature, was added a solution of but-3-yn-1-ol (280 mg, 4 mmol) in triethylamine (2.2 mL). Immediately the color of the reaction turns to black. The mixture was stirred at room temperature for 30 min and then at 80° C. for 20 h. Triethylamine was concentrated under reduced pressure and the residue was dissolved in DCM. The organic layer was washed with saturated NH4Cl, water and brine, dried (MgSO4) and concentrated. The product was purified by flash chromatography (prepacked 15 g silicagel column, from DCM 100% to DCM/MeOH: 98/2 as eluent) to afford 440 mg of 4-(pyridin-2-yl)but-3-yn-1-ol (Yield: 74%) as brown oil.
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Quantity
38 mg
Type
catalyst
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
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Type
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Reaction Step One
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Quantity
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Reaction Step One

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